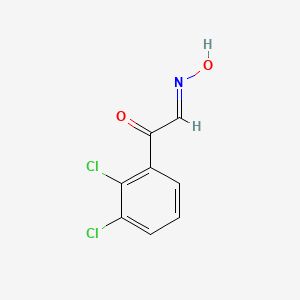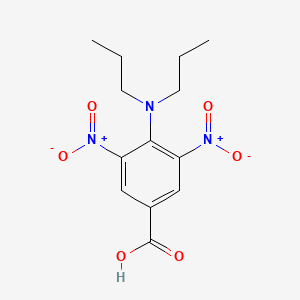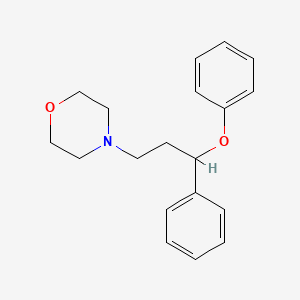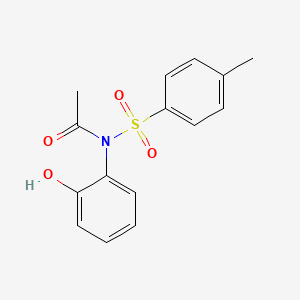
2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-ol is an organic compound with a complex structure that includes a cyclohexene ring and a pentenol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-ol typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexene structure.
Addition of the Pentenol Chain: The pentenol chain is introduced through a series of reactions, including alkylation and reduction processes. The specific conditions, such as temperature, pressure, and catalysts, vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts like palladium or platinum to facilitate the hydrogenation process.
Continuous Flow Reactors: Employing continuous flow reactors to ensure consistent production and high yield.
Purification Techniques: Utilizing distillation, crystallization, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into saturated alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium or platinum catalysts.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which 2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-ol exerts its effects involves:
Molecular Targets: Interacting with specific enzymes and receptors in biological systems.
Pathways Involved: Modulating biochemical pathways related to inflammation, microbial growth, and cellular signaling.
類似化合物との比較
Similar Compounds
3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-: Similar structure but different functional groups.
Propanoic acid, 2-methyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester: Similar cyclohexene ring but different side chains.
Uniqueness
2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-ol is unique due to its specific combination of a cyclohexene ring and a pentenol chain, which imparts distinct chemical and biological properties.
特性
CAS番号 |
70556-52-4 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC名 |
(E)-2-methyl-1-(4-methylcyclohex-3-en-1-yl)pent-1-en-3-ol |
InChI |
InChI=1S/C13H22O/c1-4-13(14)11(3)9-12-7-5-10(2)6-8-12/h5,9,12-14H,4,6-8H2,1-3H3/b11-9+ |
InChIキー |
XZSMHQUHZREMCJ-PKNBQFBNSA-N |
異性体SMILES |
CCC(/C(=C/C1CCC(=CC1)C)/C)O |
正規SMILES |
CCC(C(=CC1CCC(=CC1)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-[3-[Bicyclo[2.2.1]hept-5-EN-2-YL]-3-oxopropyl]piperidinium hydrogen oxalate](/img/structure/B15179829.png)

